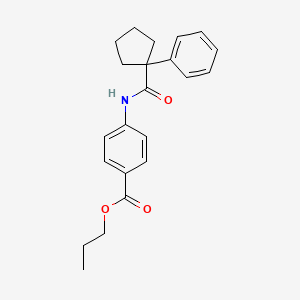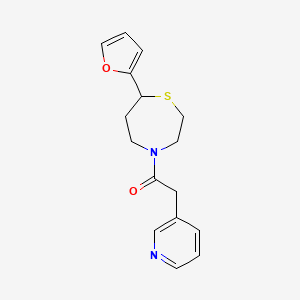
N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide is a synthetic compound characterized by its unique and complex structure This compound contains a 1,2,4-thiadiazole ring linked to a thiophene-2-carboxamide moiety, integrated with a 1,2,3-triazole substituted with a 4-isopropylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide typically involves a multi-step reaction. The common synthetic route starts with the formation of the 1,2,4-thiadiazole ring by cyclization reactions involving appropriate hydrazine derivatives and thiosemicarbazides. This step is followed by the introduction of the 1,2,3-triazole ring via the Huisgen azide-alkyne cycloaddition reaction. The synthesis concludes with the amide bond formation linking the thiophene-2-carboxamide.
Industrial Production Methods: Industrial-scale production of this compound would necessitate optimization of reaction conditions to ensure high yields and purity. Key considerations include the choice of catalysts, solvents, and temperature control during the cyclization and coupling reactions. Large-scale synthesis would also benefit from continuous flow methods to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound may undergo oxidation at the thiophene ring, leading to sulfoxide or sulfone derivatives under suitable conditions.
Reduction: Reduction reactions can target the isopropylphenyl group, potentially converting the side chain into various reduced forms.
Substitution: The presence of reactive centers such as the triazole and thiadiazole rings allows for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents like sulfur chlorides, alkynes, and azides are commonly used in the synthesis and further reactions of this compound. Conditions vary, but typically involve mild temperatures and inert atmospheres to preserve the structural integrity of the molecule.
Major Products: Major products of these reactions can include various oxidized or reduced forms of the parent compound, as well as substituted derivatives where specific functional groups replace hydrogen atoms on the rings.
科学的研究の応用
N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Utilized in studying reaction mechanisms and developing new synthetic methodologies due to its multifaceted reactivity.
Biology: Investigated for its potential as a bioactive molecule, influencing enzymatic pathways and exhibiting potential antimicrobial properties.
Medicine: Explored as a candidate in drug discovery, particularly in targeting specific proteins or pathways in diseases like cancer.
Industry: Used in developing new materials with desirable properties such as thermal stability and electronic characteristics.
作用機序
The mechanism of action of this compound is complex due to its multifaceted structure. The 1,2,3-triazole ring can interact with specific enzymes or proteins, while the thiadiazole ring may influence redox reactions within biological systems. Together, these interactions enable the compound to affect molecular targets and pathways, potentially inhibiting or enhancing specific biological processes.
類似化合物との比較
Compared to other compounds with similar ring structures, N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide stands out due to its unique combination of structural moieties. Similar compounds might include:
4-Isopropylphenyl derivatives: : Variants with different substituents on the triazole ring.
Thiadiazole derivatives: : Compounds with various functional groups attached to the thiadiazole ring.
Triazole-thiadiazole hybrids: : Similar hybrids with alternative linkages or substitution patterns.
This distinct combination imparts unique reactivity and application potential, making it a valuable compound in both research and industrial contexts.
特性
IUPAC Name |
N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS2/c1-11(2)13-6-8-14(9-7-13)25-12(3)16(22-24-25)17-20-19(28-23-17)21-18(26)15-5-4-10-27-15/h4-11H,1-3H3,(H,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHFFOEZIWPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone](/img/structure/B2980255.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2980257.png)
![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)




![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980269.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2980270.png)



![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
![N-(4-bromophenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2980276.png)
